3-Cyclopentyl-4-ethyl-1H-pyrazol-5-amine
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Overview
Description
3-Cyclopentyl-4-ethyl-1H-pyrazol-5-amine is a chemical compound with the molecular formula C10H17N3. It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazoles, including 3-Cyclopentyl-4-ethyl-1H-pyrazol-5-amine, typically involves the cycloaddition of hydrazines with α,β-unsaturated carbonyl compounds. One common method is the condensation of substituted aromatic aldehydes with hydrazine, followed by cyclization . Another approach involves the reaction of 1,3-diketones with hydrazine .
Industrial Production Methods
Industrial production of pyrazoles often employs catalytic methods to enhance yield and selectivity. For example, ruthenium-catalyzed hydrogen transfer reactions of 1,3-diols with alkyl hydrazines can produce pyrazoles efficiently . Additionally, copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones is another method used in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopentyl-4-ethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: Pyrazoles can be oxidized to form pyrazolones.
Reduction: Reduction reactions can convert pyrazoles to pyrazolines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and DMSO under oxygen.
Reduction: Hydrazine and catalytic hydrogenation are typical reducing agents.
Substitution: Aryl halides and copper powder are often used in N-arylation reactions.
Major Products Formed
Oxidation: Pyrazolones
Reduction: Pyrazolines
Substitution: N-arylpyrazoles
Scientific Research Applications
3-Cyclopentyl-4-ethyl-1H-pyrazol-5-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Cyclopentyl-4-ethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . Additionally, it can interact with receptors, modulating their signaling pathways and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclopentyl-1H-pyrazol-5-amine
- 3,5-Dimethylpyrazole
- 4-Amino-1H-pyrazole
Uniqueness
3-Cyclopentyl-4-ethyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopentyl and ethyl groups can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H17N3 |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
5-cyclopentyl-4-ethyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H17N3/c1-2-8-9(12-13-10(8)11)7-5-3-4-6-7/h7H,2-6H2,1H3,(H3,11,12,13) |
InChI Key |
FDLFLFTYJROEBP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NN=C1N)C2CCCC2 |
Origin of Product |
United States |
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